Cas no 17512-88-8 ([(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate)
17512-88-8 structure
Product Name:[(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate
Numero CAS:17512-88-8
MF:C15H12N2O3S
MW:300.332382202148
CID:906252
PubChem ID:308178
Update Time:2025-04-19
[(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate
- AC1L632T
- AC1Q6XUB
- AG-J-61216
- AR-1I2790
- CTK4G1931
- cyano(phenyl)methyl 4-methylbenzenesulfonate
- N-(tosyloxy)benzimidoyl cyanide
- NSC142321
- phenyl-(toluene-4-sulfonyloxy)-acetonitrile
- phenyl-(toluene-4-sulfonyloxyimino)-acetonitrile
- Phenyl-(toluol-4-sulfonyloxyimino)-acetonitril
- toluene-4-sulfonic acid-(cyano-phenyl-methyl ester)
- Toluol-4-sulfonsaeure-(cyan-phenyl-methylester)
- Benzeneacetonitrile, alpha-[[[(4-methylphenyl)sulfonyl]oxy]imino]-
- {[(4-Methylbenzene-1-sulfonyl)oxy]imino}(phenyl)acetonitrile
- 2-(4-methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
- DTXSID30938625
- [[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate
- DS-003368
- 17512-88-8
- alpha-Tosyloxyiminobenzyl cyanide
-
- Inchi: 1S/C15H12N2O3S/c1-12-7-9-14(10-8-12)21(18,19)20-17-15(11-16)13-5-3-2-4-6-13/h2-10H,1H3
- Chiave InChI: LMBCUZJGJVCPSD-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(=O)(=O)ON=C(C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 300.05696
- Massa monoisotopica: 300.056863
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 513
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 87.9
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 447.3°C at 760 mmHg
- Punto di infiammabilità: 224.3°C
- Indice di rifrazione: 1.589
- PSA: 79.52
- LogP: 3.70898
[(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
17512-88-8 ([(e)-[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso